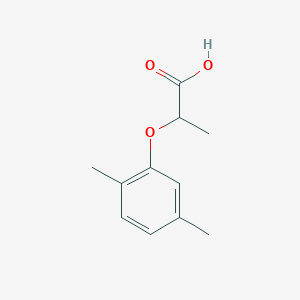

2-(2,5-Dimethylphenoxy)propanoic acid

Overview

Description

2-(2,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a propanoic acid moiety. This compound is typically a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification steps, including crystallization and recrystallization, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Hypolipidemic Agent:

One of the most significant applications of 2-(2,5-dimethylphenoxy)propanoic acid is as a precursor in the synthesis of Gemfibrozil, a drug used to lower lipid levels in patients with hyperlipidemia. Gemfibrozil is classified as a fibrate and works by activating peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipoprotein lipase activity and reduced triglyceride levels in the blood.

- Synthesis Process:

The synthesis involves several steps:

1.2 Anti-inflammatory Properties:

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds have been evaluated for their potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Case Study:

In vitro studies demonstrated that certain analogs derived from this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

2.1 Herbicide Development:

The compound has also been investigated for its herbicidal properties. Its structure allows it to interact with plant growth regulators, making it a candidate for developing selective herbicides.

- Mechanism of Action:

The herbicidal activity is primarily attributed to its ability to inhibit specific enzyme pathways involved in plant growth and development, particularly those related to auxin signaling .

2.2 Case Studies in Agriculture:

Field trials have shown that formulations containing this compound can effectively control a range of broadleaf weeds without damaging cereal crops. These studies highlight its potential as an environmentally friendly herbicide alternative .

Chemical Properties and Safety

Safety data sheets indicate that while the compound has low toxicity, appropriate handling measures should be observed due to potential irritant effects on skin and eyes .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- 2-(2,4-Dimethylphenoxy)propanoic acid

- 2-(3,5-Dimethylphenoxy)propanoic acid

- 2-(2,6-Dimethylphenoxy)propanoic acid

Comparison: 2-(2,5-Dimethylphenoxy)propanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity compared to its analogs. The presence of methyl groups at the 2 and 5 positions may enhance its hydrophobic interactions and steric effects, potentially leading to distinct biological and chemical behaviors .

Biological Activity

2-(2,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula CHO and a molecular weight of 194.23 g/mol. Its unique structure, characterized by the presence of a phenoxy group and a propanoic acid moiety, positions it as a significant compound for various biological applications and research. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,5-dimethylphenol with 2-bromopropanoic acid under basic conditions, utilizing a nucleophilic substitution mechanism. The resulting compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can further modify its biological activity.

The biological activity of this compound can be attributed to its interactions with biomolecules. The phenoxy group allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes, while the carboxylic acid moiety can engage in ionic interactions. These interactions may modulate enzyme activity and influence various biological pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown potential effectiveness against various strains of bacteria and fungi. For instance:

Anticancer Activity

The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies:

- Research Findings : A study found that certain derivatives exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to human pulmonary adenocarcinoma (A549) cells. This indicates that modifications to the structure can enhance or diminish anticancer activity, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is beneficial:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(2,4-Dimethylphenoxy)propanoic acid | Moderate | Low |

| 2-(3,5-Dimethylphenoxy)propanoic acid | High | Moderate |

| This compound | Potentially High | High |

This table illustrates how variations in the methyl group positioning on the phenoxy ring can influence both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-(2,5-Dimethylphenoxy)propanoic acid for experimental design?

Answer: Key physicochemical parameters include:

Q. What synthetic methodologies are reported for this compound?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for phenoxypropanoic acids involve:

Esterification : Refluxing carboxylic acid derivatives (e.g., 2,5-dimethylphenol) with propanoic acid precursors in methanol/sulfuric acid, followed by hydrolysis (see for a similar synthesis of 2,4-dichlorophenoxy acetate) .

Coupling Reactions : Using aryl halides and propanoic acid derivatives under nucleophilic substitution conditions.

Key considerations include optimizing reaction time, temperature, and catalyst (e.g., H₂SO₄) to maximize yield. Post-synthesis purification via recrystallization (ethanol/water) is recommended.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

Answer:

- Substituent Variation : Modify the phenyl ring (e.g., halogenation at 2,5 positions) or the propanoic acid chain (e.g., introducing methyl groups) to assess effects on target binding ( demonstrates this approach for indole-propanoic acid derivatives as GPR40 agonists) .

- In Vitro Assays : Test derivatives for receptor activation (e.g., GPR40) using glucose-stimulated insulin secretion (GSIS) assays. Compounds like 4o (from ) showed dual effects on insulin and GLP-1 secretion, providing a template for bioactivity evaluation .

- Computational Modeling : Use molecular docking to predict interactions with target proteins (e.g., Rab7 GTPase in ) and prioritize synthetic targets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

- Analytical Validation : Confirm compound purity (>97% via HPLC; see for purity standards) and identity (exact mass spectrometry: m/z 234.00205 as in ) .

- Biological Replicates : Use multiple cell lines or animal models to account for variability. For example, validated GSIS effects across pancreatic β-cells and enteroendocrine cells .

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 77.6 nM for Rab7 activation in ) to compare studies .

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

Answer:

- Pathway Analysis : Use RNA sequencing or proteomics to identify downstream targets (e.g., Rab7 GTPase activation in lysosomal trafficking, as in ) .

- Knockout Models : Employ CRISPR/Cas9 to delete putative targets (e.g., GPR40) and assess loss of bioactivity.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors or enzymes.

Q. What protocols ensure stability and reproducibility of this compound in long-term studies?

Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-protected containers (see for similar compounds) .

- Periodic Purity Checks : Monitor degradation via LC-MS every 3–6 months.

- Buffer Compatibility : Test solubility and stability in common buffers (e.g., PBS, DMSO) at working concentrations.

Q. How can researchers optimize reaction conditions for synthesizing novel derivatives of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst concentration).

- Green Chemistry Principles : Replace sulfuric acid with biodegradable catalysts (e.g., immobilized lipases) to improve sustainability.

- In Situ Monitoring : Employ FTIR or NMR to track reaction progress and intermediate formation.

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJBTCMCULRVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400856 | |

| Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18996-04-8 | |

| Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.